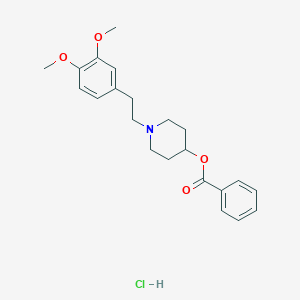

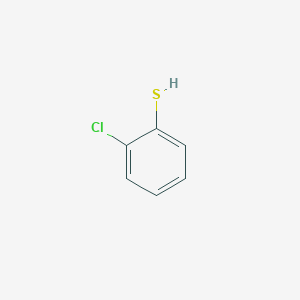

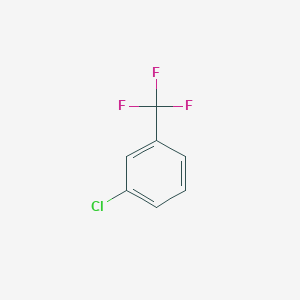

![molecular formula C12H15NO4 B146494 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid CAS No. 129973-07-5](/img/structure/B146494.png)

2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid, also known as HMB, is a naturally occurring substance that is found in small amounts in some foods such as alfalfa and catfish. HMB is a metabolite of the essential amino acid leucine and has been studied extensively for its potential health benefits.

Mecanismo De Acción

The exact mechanism of action of 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid is not fully understood, but it is believed to act through a number of different pathways. 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid has been shown to activate the mTOR signaling pathway, which is involved in muscle protein synthesis and growth. 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid may also act by reducing the activity of the ubiquitin-proteasome pathway, which is responsible for muscle breakdown. Additionally, 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid may have antioxidant and anti-inflammatory effects, which could contribute to its immunomodulatory properties.

Efectos Bioquímicos Y Fisiológicos

2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid has a number of biochemical and physiological effects that contribute to its potential health benefits. 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid has been shown to increase the expression of genes involved in muscle protein synthesis, including myogenin and MRF4. 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid has also been shown to increase the activity of the enzyme Akt, which is involved in muscle growth and repair. Additionally, 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid has been shown to reduce the activity of the enzyme caspase-3, which is involved in muscle breakdown.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid has a number of advantages for use in lab experiments. 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid is a naturally occurring substance that is relatively easy to synthesize and purify. 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid is also stable and can be stored for long periods of time without degradation. However, there are some limitations to the use of 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid in lab experiments. 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid can be expensive to produce in large quantities, and its effects can be difficult to measure accurately due to its complex mechanism of action.

Direcciones Futuras

There are a number of future directions for 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid research. One area of interest is the potential use of 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid as a therapeutic agent for muscle wasting and other conditions associated with muscle loss. 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid may also have potential applications in the treatment of inflammatory and immune-related disorders. Additionally, there is ongoing research into the optimal dosages and timing of 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid supplementation for maximal health benefits. Overall, 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid is a promising area of research that has the potential to improve our understanding of muscle growth and repair, exercise performance, and immune function.

Métodos De Síntesis

2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid can be synthesized from leucine through a series of enzymatic reactions. The first step involves the conversion of leucine to alpha-ketoisocaproate (KIC) by the enzyme branched-chain amino acid transaminase. KIC is then converted to 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid by the enzyme KIC dioxygenase. 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid can also be synthesized from the precursor molecule beta-hydroxy beta-methylbutyrolactone (2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acidL) through the action of the enzyme lactonase.

Aplicaciones Científicas De Investigación

2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid has been studied extensively for its potential health benefits, particularly in the areas of muscle growth and repair, exercise performance, and immune function. 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid has been shown to increase muscle protein synthesis, reduce muscle breakdown, and improve muscle strength and power in both trained and untrained individuals. 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid has also been shown to improve exercise performance by increasing endurance and reducing muscle damage and soreness. Additionally, 2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid has been shown to have immunomodulatory effects, including the ability to enhance natural killer cell activity and reduce inflammation.

Propiedades

Número CAS |

129973-07-5 |

|---|---|

Nombre del producto |

2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid |

Fórmula molecular |

C12H15NO4 |

Peso molecular |

237.25 g/mol |

Nombre IUPAC |

2-[(2-hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid |

InChI |

InChI=1S/C12H15NO4/c1-7-4-5-8(9(14)6-7)10(15)13-12(2,3)11(16)17/h4-6,14H,1-3H3,(H,13,15)(H,16,17) |

Clave InChI |

ZURSGGFGOCCAHL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C(=O)NC(C)(C)C(=O)O)O |

SMILES canónico |

CC1=CC(=C(C=C1)C(=O)NC(C)(C)C(=O)O)O |

Sinónimos |

Alanine, N-(2-hydroxy-4-methylbenzoyl)-2-methyl- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

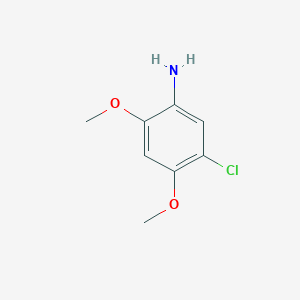

![Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl-](/img/structure/B146424.png)

![2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI)](/img/structure/B146437.png)

![3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine](/img/structure/B146440.png)